molecular formula C23H22N4O4S B2872049 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile CAS No. 941003-01-6

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile

Cat. No. B2872049
CAS RN: 941003-01-6
M. Wt: 450.51
InChI Key: PGRSTMAQCAEZIO-UHFFFAOYSA-N
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Description

The compound is a small molecule with a complex structure that includes a 3,4-dihydroisoquinoline sulfonyl group, a phenyl group, a morpholino group, an oxazole ring, and a carbonitrile group . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds, such as 2,3-Dihydroquinazolin-4-one (DHQ) derivatives, has been reported in the literature . These methodologies often involve multistep syntheses and can sometimes require harsh reaction conditions and the use of toxic reagents and solvents . Recently, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. The average molecular weight is 436.48, and the monoisotopic weight is 436.10929245 . The chemical formula is C23H20N2O5S .

Scientific Research Applications

Cancer Research

This compound has shown potential as a selective inhibitor of the enzyme aldo-keto reductase AKR1C3 , which is a target of interest in both breast and prostate cancer . The inhibition of AKR1C3 can impede the metabolism of certain steroids that are implicated in the progression of these cancers.

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. The development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c24-15-21-23(26-11-13-30-14-12-26)31-22(25-21)18-5-7-20(8-6-18)32(28,29)27-10-9-17-3-1-2-4-19(17)16-27/h1-8H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRSTMAQCAEZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile

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